molecular formula C27H43N3O2S B12578683 3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 199734-50-4

3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B12578683
CAS No.: 199734-50-4
M. Wt: 473.7 g/mol
InChI Key: AAYIUHMPTGMFFM-UHFFFAOYSA-N
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Description

3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of an octadecyloxy group and a thiazolyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the following steps:

    Formation of the Octadecyloxy Group: This step involves the reaction of octadecanol with an appropriate halogenating agent to form octadecyl halide.

    Attachment to the Cyclohexadienone Core: The octadecyl halide is then reacted with a cyclohexadienone derivative under basic conditions to form the octadecyloxy-substituted cyclohexadienone.

    Formation of the Thiazolyl Hydrazone: The final step involves the reaction of the octadecyloxy-substituted cyclohexadienone with thiazole-2-carbohydrazide under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolyl hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thiazolyl hydrazones.

Scientific Research Applications

3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The thiazolyl hydrazone moiety can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Octadecyloxy)-6-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of an octadecyloxy group and a thiazolyl hydrazone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

199734-50-4

Molecular Formula

C27H43N3O2S

Molecular Weight

473.7 g/mol

IUPAC Name

5-octadecoxy-2-(1,3-thiazol-2-yldiazenyl)phenol

InChI

InChI=1S/C27H43N3O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-32-24-18-19-25(26(31)23-24)29-30-27-28-20-22-33-27/h18-20,22-23,31H,2-17,21H2,1H3

InChI Key

AAYIUHMPTGMFFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC1=CC(=C(C=C1)N=NC2=NC=CS2)O

Origin of Product

United States

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